molecular formula C20H21NO2 B5851575 N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

Cat. No. B5851575
M. Wt: 307.4 g/mol
InChI Key: OCTJKUNXTDBAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as DPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. DPNB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide involves its binding to the ERβ receptor, which leads to the activation of downstream signaling pathways. Specifically, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has also been found to have anti-inflammatory and anti-cancer properties. Specifically, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide in lab experiments is its high selectivity for the ERβ receptor. This allows researchers to study the specific effects of ERβ activation without the confounding effects of other receptors. However, one of the limitations of using N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is its relatively low potency compared to other ERβ agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One area of interest is the potential use of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective ERβ agonists that can be used in a wider range of experiments. Finally, there is also interest in exploring the potential use of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide as a tool for studying the role of ERβ in other physiological systems, such as the cardiovascular system and the immune system.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its high selectivity for the ERβ receptor and its range of biochemical and physiological effects make it a valuable tool for studying the central nervous system, inflammation, and cancer. While there are some limitations to its use, there are also several promising future directions for research on N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide involves the reaction of 3,4-dimethylphenylamine with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) and results in the formation of N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide as a white solid.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have a range of effects on the central nervous system. Specifically, N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been found to be a potent and selective agonist of the estrogen receptor beta (ERβ), which is known to play a role in the regulation of mood, cognition, and neuroprotection.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-5-10-18(13-15(14)2)21-19(22)17-8-6-16(7-9-17)11-12-20(3,4)23/h5-10,13,23H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTJKUNXTDBAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

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